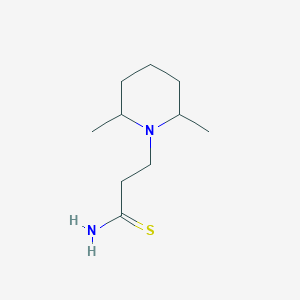
2,6-Dimethyl-1-piperidinepropanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylpiperidin-1-yl)propanethioamide is an organic compound with the molecular formula C10H20N2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thioamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide typically involves the reaction of 2,6-dimethylpiperidine with a suitable thioamide precursor. One common method is the reaction of 2,6-dimethylpiperidine with 3-chloropropanethioamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-dimethylpiperidin-1-yl)propanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioamide group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dichloromethane or tetrahydrofuran as solvent, and a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thioamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dimethylpiperidin-1-yl)propanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2,6-dimethylpiperidin-1-yl)propanethioamide involves its interaction with specific molecular targets. The thioamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the thioamide group.
3-(2,6-Dimethylpiperidin-1-yl)propylamine: Another related compound where the thioamide group is replaced by an amine group.
Uniqueness
3-(2,6-dimethylpiperidin-1-yl)propanethioamide is unique due to the presence of both the piperidine ring and the thioamide group, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
1016890-45-1 |
|---|---|
Molekularformel |
C10H20N2S |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
3-(2,6-dimethylpiperidin-1-yl)propanethioamide |
InChI |
InChI=1S/C10H20N2S/c1-8-4-3-5-9(2)12(8)7-6-10(11)13/h8-9H,3-7H2,1-2H3,(H2,11,13) |
InChI-Schlüssel |
GTAOCZQAPMNKRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CCC(=S)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















